2,6-Dichloro-3,5-dinitropyridin-4-amine
Overview
Description
2,6-Dichloro-3,5-dinitropyridin-4-amine is a chemical compound with the molecular formula C5H2Cl2N4O4. It is a derivative of pyridine, a basic nitrogen-containing heterocyclic aromatic organic compound. This compound is known for its energetic properties and is often used in the synthesis of other energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dinitropyridin-4-amine typically involves multiple steps starting from simpler pyridine derivatives. One common method includes the nitration of 2,6-dichloropyridine to introduce nitro groups at the 3 and 5 positions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, which require careful control of reaction conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3,5-dinitropyridin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as ammonia (NH3) or alkylamines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-3,5-dinitropyridin-4-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other energetic materials and heterocyclic compounds.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules.
Industry: It is utilized in the production of explosives and propellants due to its energetic nature.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3,5-dinitropyridin-4-amine exerts its effects involves its energetic properties and reactivity. The compound can release energy through exothermic decomposition reactions, making it useful in applications requiring controlled energy release. The molecular targets and pathways involved in its mechanism of action are typically related to its ability to undergo redox reactions and interact with other chemical species.
Comparison with Similar Compounds
2,6-Dichloro-3,5-dinitropyridin-4-amine is similar to other pyridine derivatives, such as 2,6-dichloropyridine and 4-amino-2,6-dichloropyridine. it is unique due to the presence of both nitro and amino groups, which contribute to its energetic properties. Other similar compounds include:
2,6-Dichloropyridine: Lacks nitro groups, resulting in different reactivity and applications.
4-Amino-2,6-dichloropyridine: Similar structure but without nitro groups at the 3 and 5 positions.
Biological Activity
2,6-Dichloro-3,5-dinitropyridin-4-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and pharmacology. Its structural features include two chlorine atoms and two nitro groups, which contribute to its biological activity. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 253 g/mol
- CAS Number : 62476-56-6
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits:
- Antimicrobial Properties : Research indicates that derivatives of pyridine compounds can exhibit significant antimicrobial activity. The presence of nitro groups enhances the electron-withdrawing capacity, which may increase the reactivity towards microbial targets.
- Antitumor Activity : Some studies suggest that dinitropyridine derivatives can inhibit tumor growth in certain cancer cell lines. The mechanism often involves interference with cellular processes through reactive oxygen species (ROS) generation .
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to nucleotide synthesis, which is crucial for rapidly dividing cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with 2,6-dichloropyridine.
- Nitration : The introduction of nitro groups is performed using nitrating agents such as nitric acid in the presence of sulfuric acid.
- Reduction : Subsequent reduction steps may be necessary to convert intermediate products into the desired amine form.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Case Study 1: Antimicrobial Activity
In a study examining various pyridine derivatives, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Case Study 2: Antitumor Effects
A recent investigation into the antitumor effects of this compound revealed its ability to induce apoptosis in cancer cell lines through ROS-mediated pathways. The study documented a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications .
Research Findings Summary Table
Properties
IUPAC Name |
2,6-dichloro-3,5-dinitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O4/c6-4-2(10(12)13)1(8)3(11(14)15)5(7)9-4/h(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQUBZWTCDKZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652037 | |
Record name | 2,6-Dichloro-3,5-dinitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650140-90-2 | |
Record name | 2,6-Dichloro-3,5-dinitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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